molecular formula C9H12N2S B10853065 (4-Methylphenyl)methyl carbamimidothioate CAS No. 169559-03-9

(4-Methylphenyl)methyl carbamimidothioate

Cat. No.: B10853065
CAS No.: 169559-03-9
M. Wt: 180.27 g/mol
InChI Key: PWJIOPUMPZSBEI-UHFFFAOYSA-N
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Description

S-(4-Methylbenzyl)isothiourea hydrochloride: is a chemical compound belonging to the class of isothioureas. These compounds are known for their amphiphilic nature and highly basic isothiourea group. At physiological pH, they exist in a protonated form, which is significant for their biological effects .

Chemical Reactions Analysis

S-(4-Methylbenzyl)isothiourea hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

S-(4-Methylbenzyl)isothiourea hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Methylbenzyl)isothiourea hydrochloride involves the inhibition of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition can affect various biological processes, including vasodilation and immune response . The compound interacts with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide .

Comparison with Similar Compounds

S-(4-Methylbenzyl)isothiourea hydrochloride can be compared with other isothiourea derivatives such as:

Properties

IUPAC Name

(4-methylphenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJIOPUMPZSBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272905
Record name (4-Methylphenyl)methyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169559-03-9
Record name (4-Methylphenyl)methyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169559-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl)methyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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